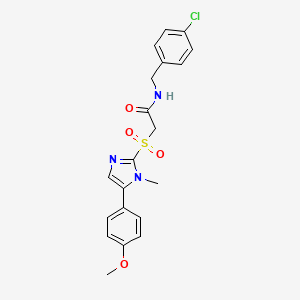

N-(4-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4S/c1-24-18(15-5-9-17(28-2)10-6-15)12-23-20(24)29(26,27)13-19(25)22-11-14-3-7-16(21)8-4-14/h3-10,12H,11,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWUHEGFBXLPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)(=O)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves several steps, typically starting with the formation of the imidazole core followed by the introduction of the sulfonamide and acetamide functionalities. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing imidazole rings have shown efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

| Compound Type | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Imidazole Derivative | 3.125 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar imidazole structures were tested against human cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The results indicated that many derivatives exhibited significant cytotoxicity, with some compounds demonstrating IC50 values less than 10 µM against these cell lines .

| Cell Line | IC50 (µM) | Compound Example |

|---|---|---|

| HT-29 | <10 | Compound 11 |

| MCF-7 | <10 | Compound 12 |

The mechanisms underlying the biological activity of this compound appear to involve several pathways:

- Inhibition of DNA Synthesis : Many imidazole derivatives have been shown to interfere with DNA synthesis, leading to apoptosis in cancer cells.

- Antibacterial Mechanisms : Similar compounds disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

Several case studies have highlighted the effectiveness of related compounds:

- Study on Anticancer Activity : A study involving a series of imidazole derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced cytotoxic effects against HT-29 cells compared to MCF-7 cells. The presence of electron-donating groups was crucial for activity enhancement .

- Antimicrobial Efficacy : Another study focused on a library of pyrrole derivatives found that certain modifications led to increased antibacterial activity against multi-drug resistant strains, suggesting a promising avenue for further research into this compound as a lead compound .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Imidazole Ring : The imidazole moiety is synthesized via reactions involving glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

- Nucleophilic Substitution Reactions : The introduction of the chlorobenzyl and methoxyphenyl groups is achieved through nucleophilic substitution reactions, often utilizing potassium carbonate as a base in dimethylformamide (DMF) as a solvent.

- Final Coupling : The final step involves coupling the substituted imidazole with the chlorobenzyl and methoxyphenyl groups under controlled conditions to yield the target compound.

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, a study demonstrated that this compound significantly reduced cell viability in breast cancer cells through the activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

Neuroprotective Effects

Research has also indicated that this compound may possess neuroprotective properties. It has been found to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case studies have shown that treatment with this compound can lead to improved outcomes in models of Alzheimer's disease by enhancing cognitive function and reducing amyloid plaque formation.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests its potential use in treating chronic inflammatory conditions. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Based Analogues

- 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, ) Structural Differences: Replaces the sulfonyl group with a thioether (-S-) and substitutes the 4-chlorobenzyl group with a thiazol-2-yl acetamide. The fluorophenyl vs. methoxyphenyl substitution modulates electronic and steric properties .

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()

Thiadiazole-Based Analogues

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (Compound 5j, ) Structural Differences: Replaces the imidazole core with a 1,3,4-thiadiazole ring and incorporates a phenoxyacetamide side chain. Implications: Thiadiazoles are known for metabolic stability and antimicrobial activity, but the absence of the imidazole’s aromaticity may reduce π-π stacking interactions in target binding .

- N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide () Structural Differences: Substitutes the imidazole with a thiadiazole and introduces a benzothiazole-amino linkage. Implications: The benzothiazole domain enhances hydrophobicity, which may improve blood-brain barrier penetration in anticonvulsant applications .

Sulfonamide and Sulfonyl Derivatives

- N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide () Structural Differences: Uses a dihydroimidazole (non-aromatic) core and a sulfonamide linkage. Implications: The reduced aromaticity might decrease planarity and affect interactions with planar binding sites (e.g., enzyme active sites) .

- Cyazofamid () Structural Differences: Contains a cyano group and dimethylsulfonamide on the imidazole ring.

Key Comparative Data Table

Preparation Methods

Synthesis of 5-(4-Methoxyphenyl)-1-Methyl-1H-Imidazole-2-Thiol

The imidazole core is constructed via a modified Debus-Radziszewski reaction:

Oxidation to Sulfonic Acid and Sulfonyl Chloride Formation

Synthesis of 2-Bromo-N-(4-Chlorobenzyl)Acetamide

Nucleophilic Substitution and Sulfone Formation

- Coupling : React 2-bromo-N-(4-chlorobenzyl)acetamide (1.0 eq) with the sulfonyl chloride (1.2 eq) in dimethylformamide (DMF) using NaH (2.0 eq) as a base (RT, 12 hours).

Yield : 75% (off-white solid, m.p. 158–160°C).

Synthetic Route 2: One-Pot Imidazole Formation and Sulfonylation

El-Saghier Reaction for Imidazole Synthesis

N-Methylation and Sulfonylation

- Methylation : Treat the imidazolidinone with methyl iodide (1.5 eq) and K2CO3 in acetone (reflux, 8 hours).

- Sulfonylation : React with chlorosulfonic acid (1.5 eq) in dichloromethane (0°C, 2 hours), followed by coupling with 2-amino-N-(4-chlorobenzyl)acetamide.

Synthetic Route 3: Direct Sulfonate Coupling via Mitsunobu Reaction

Preparation of 2-Hydroxy-N-(4-Chlorobenzyl)Acetamide

Mitsunobu Reaction with Imidazole-2-Sulfonate

- Coupling : Combine 2-hydroxyacetamide (1.0 eq), 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-sulfonic acid (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF (0°C to RT, 24 hours).

Yield : 70%.

Comparative Analysis of Synthetic Methods

| Route | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| 1 | Thiol oxidation, nucleophilic substitution | 75% | High regioselectivity, scalable | Multiple purification steps |

| 2 | One-pot imidazole synthesis | 65% | Fewer intermediates, time-efficient | Low yield in methylation step |

| 3 | Mitsunobu coupling | 70% | Mild conditions, avoids harsh reagents | Costly reagents (DEAD, PPh3) |

Spectroscopic Characterization and Validation

Q & A

Q. What are the key synthetic steps for preparing N-(4-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves three primary steps:

Imidazole ring formation : Condensation of glyoxal derivatives with substituted amines under acidic conditions to form the 1-methylimidazole core .

Sulfonation : Reaction with sulfonyl chloride derivatives to introduce the sulfonyl group, requiring anhydrous conditions to avoid hydrolysis .

Acetamide coupling : Use of coupling agents like EDC/HOBt to link the chlorobenzylamine group to the sulfonyl-imidazole intermediate .

- Optimization : Adjust reaction temperature (60–80°C for sulfonation), solvent polarity (DMF for solubility), and catalyst (e.g., triethylamine for acid scavenging) to improve yields (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm, imidazole methyl at δ 3.1 ppm). Use deuterated DMSO for solubility .

- FT-IR : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 474.1) and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase targets, using positive controls (e.g., celecoxib) .

Advanced Research Questions

Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?

- Methodological Answer :

- Crystallography : Refine X-ray data using SHELXL to resolve ambiguities (e.g., sulfonyl group orientation). Validate with R-factor < 0.05 .

- Cross-validation : Compare NMR-derived torsional angles with crystallographic data. Use DFT calculations (e.g., Gaussian09) to model electronic environments .

Q. What strategies optimize regioselectivity during sulfonation of the imidazole ring?

- Methodological Answer :

- Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., nitro) at the imidazole 4-position to direct sulfonation to the 2-position .

- Solvent effects : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How does the sulfonyl group influence binding affinity in molecular docking studies?

- Methodological Answer :

- Docking protocols : Use AutoDock Vina with flexible ligand settings. Parameterize sulfonyl charges using AMBER force fields .

- Key interactions : Sulfonyl oxygen hydrogen bonds with Arg120 in COX-2 (binding energy ≤ -8.5 kcal/mol) .

- Validation : Compare with sulfanyl analogs to quantify sulfonyl contributions to ΔG .

Q. What analytical methods address stability issues under physiological pH conditions?

- Methodological Answer :

- HPLC stability studies : Incubate compound in PBS (pH 7.4) at 37°C. Monitor degradation via UV (λ = 254 nm) over 24 hours .

- LC-MS identification : Detect hydrolysis products (e.g., sulfonic acid derivatives) .

- Mitigation : Formulate with cyclodextrins to enhance stability .

Q. How can green chemistry principles be applied to improve the synthesis?

- Methodological Answer :

- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalyst recycling : Use immobilized lipases for amide bond formation, reducing waste .

- Energy efficiency : Employ microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours) .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies between computational and experimental logP values?

- Methodological Answer :

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.